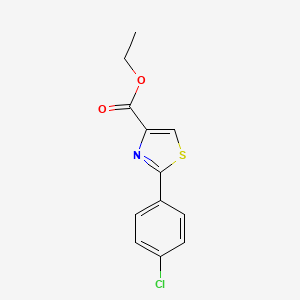

Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate

Overview

Description

Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of an acid catalyst to form the thiazole ring. The final step involves esterification with ethyl chloroformate to yield the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the 4-chlorophenyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation are typical reducing agents.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiazole derivatives depending on the substituent used.

Scientific Research Applications

Agricultural Chemistry

This compound is a key component in the creation of both fungicides and pesticides . These crop protection agents contribute to defending crops against a wide array of diseases, thereby supporting sustainable agricultural methods . Thiazole-4-carboxylic acid esters and thioesters, including ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate, are utilized as plant protection agents to control phytopathogenic harmful fungi in or on plants or seeds .

Pharmaceutical Development

Because of its unique chemical structure, this compound is being studied for its ability to produce novel therapeutic agents, particularly for the treatment of bacterial infections and other diseases . Furthermore, a related compound, ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, also known as O4I2, has been identified as a high-activity inducer of Oct3/4 expression . Oct3/4 is a master gene in the transcriptional regulatory network of pluripotent cells, and O4I2 shows promise in enforcing Oct3/4 expression .

Material Science

The compound is used in the synthesis of advanced materials like polymers and coatings . These materials exhibit enhanced durability and resistance to environmental factors .

Analytical Chemistry

This compound is essential for creating analytical techniques for finding and measuring chlorinated chemicals in environmental samples, which helps with pollution monitoring .

Biotechnology

Researchers use this substance in a variety of biotechnology applications, including the creation of biosensors that can identify particular biological markers .

Mechanism of Action

The mechanism of action of Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation. The 4-chlorophenyl group enhances its binding affinity to these targets, making it a potent bioactive compound .

Comparison with Similar Compounds

Similar Compounds

- Ethyl 2-(4-bromophenyl)-1,3-thiazole-4-carboxylate

- Ethyl 2-(4-fluorophenyl)-1,3-thiazole-4-carboxylate

- Ethyl 2-(4-methylphenyl)-1,3-thiazole-4-carboxylate

Uniqueness

Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This makes it more effective in certain biological applications compared to its analogs .

Biological Activity

Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring, which is crucial for its biological activity. The presence of a chlorophenyl group enhances its interaction with biological targets. The molecular formula is , with a molecular weight of approximately 253.72 g/mol.

The biological activity of this compound primarily stems from its ability to interact with various biomolecular targets:

- Anticancer Activity : Studies have shown that this compound can induce the expression of Oct3/4, a key transcription factor in pluripotent cells, which may facilitate cell differentiation and reprogramming into induced pluripotent stem cells (iPSCs) .

- Antimicrobial Properties : The thiazole moiety has been associated with antimicrobial and antifungal activities, suggesting potential applications in treating infections .

- Cytotoxicity : The compound exhibits cytotoxic effects on various cancer cell lines, with IC50 values indicating significant antiproliferative activity .

Case Studies

- Oct3/4 Induction :

-

Anticancer Efficacy :

- A study reported that derivatives of thiazole compounds showed IC50 values ranging from 1.61 to 1.98 µg/mL against various cancer cell lines, indicating strong anticancer potential . The structure-activity relationship (SAR) analysis highlighted the importance of substituents on the phenyl ring for enhancing cytotoxicity.

- Antimicrobial Activity :

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2S/c1-2-16-12(15)10-7-17-11(14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNLWONXVKLZJMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20384076 | |

| Record name | Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61786-00-3 | |

| Record name | Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20384076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.